

Application Notes: The Role of Autophagy in 3D Cell Culture and Organoid Models

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Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and proteins to maintain cellular homeostasis. In the context of three-dimensional (3D) cell culture and organoid models, which more accurately mimic the complex in vivo environment, autophagy plays a critical role in development, differentiation, and disease progression. Understanding and modulating autophagy in these advanced culture systems is crucial for researchers in developmental biology, disease modeling, and drug discovery. These application notes provide an overview of the significance of autophagy in 3D models and protocols for its analysis.

Key Concepts

- **Autophagy in Organoid Self-Renewal and Differentiation:** Autophagy is essential for the self-renewal of stem cells within organoids. For instance, in salivary gland organoids, dormant stem cells exhibit a slower basal autophagic flux compared to self-renewing stem cells. The activation of autophagy is a key feature of stem cell self-renewal in both 3D organoid cultures and in vivo tissue regeneration.^[1] Inhibition of autophagy can impair the ability of stem cells to form secondary organoids, highlighting its importance in maintaining the stem cell pool.^[1]
- **Modeling Disease and Drug Response:** 3D models are increasingly used in cancer research as they better replicate the tumor microenvironment.^[2] Autophagy's role in cancer is complex, acting as both a tumor suppressor and a promoter of cancer cell survival. In 3D

cancer models, autophagy can be more representative of its function in solid tumors compared to 2D cultures.[2] For example, in preclinical mouse colon tumoroids, inhibition of autophagy was shown to improve sensitivity to the multi-kinase inhibitor regorafenib by suppressing drug-induced epithelial-mesenchymal transition (EMT) and enhancing apoptosis.[3]

- **Challenges and Considerations in 3D Models:** The 3D structure of spheroids and organoids can present challenges for the diffusion of nutrients, gases, and experimental reagents. These factors can themselves induce autophagy, necessitating careful experimental design and interpretation.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data when studying autophagy in 3D cell culture and organoid models.

Table 1: Effect of Autophagy Modulation on Organoid Forming Efficiency (OFE)

Treatment Group	Target	Concentration	Duration	Organoid Forming Efficiency (%)	Fold Change vs. Control	p-value
Control (Scramble siRNA)	N/A	N/A	48h	15.2 ± 2.1	1.0	N/A
Atg13 siRNA	Atg13	50 nM	48h	7.8 ± 1.5	0.51	< 0.05
Control (Vehicle)	N/A	N/A	7 days	12.5 ± 1.8	1.0	N/A
Rapamycin	mTOR	100 nM	7 days	18.9 ± 2.5	1.51	< 0.05
Chloroquine	Lysosomal acidification	25 µM	7 days	6.1 ± 1.1	0.49	< 0.01

Data is hypothetical and for illustrative purposes, based on findings suggesting autophagy inhibition reduces OFE.[1]

Table 2: Quantification of Autophagic Flux in 3D Spheroids

Cell Line	Treatment	LC3-II/Actin Ratio (Vehicle)	LC3-II/Actin Ratio (Bafilomycin A1)	Autophagic Flux (Fold Increase)	p62/SQSTM1 Level (vs. Control)
HeLa EGFP-LC3	Control	1.0 ± 0.15	3.5 ± 0.4	3.5	1.0 ± 0.1
HeLa EGFP-LC3	Chloroquine (25 µM, 6h)	2.8 ± 0.3	3.1 ± 0.35	1.1	2.5 ± 0.2
B16F1	Control	1.0 ± 0.2	2.9 ± 0.3	2.9	1.0 ± 0.15
B16F1	Norcantharidin	1.9 ± 0.25	4.2 ± 0.5	2.2	1.8 ± 0.2

This table illustrates how to present data on autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor, and changes in p62 levels.[4][5]

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3-II and p62/SQSTM1 in Organoids

This protocol describes the monitoring of autophagy by detecting the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.

Materials:

- Organoid culture
- Cell Recovery Solution (e.g., Corning)
- Ice-cold PBS

- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and blotting apparatus
- PVDF membranes
- Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti- β -actin (or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Organoid Recovery:** Aspirate media from organoid cultures. Add ice-cold Cell Recovery Solution and scrape to collect organoids.[\[6\]](#) Incubate on ice to depolymerize the matrix.
- **Washing:** Pellet the organoids by centrifugation (e.g., 300 x g for 5 min at 4°C). Wash the pellet with ice-cold PBS.
- **Lysis:** Lyse the organoid pellet with RIPA buffer containing inhibitors.[\[7\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Western Blotting:**
 - Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.[\[7\]](#)
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[\[7\]](#)
 - Detect the protein bands using a chemiluminescent substrate.

- Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
Calculate the ratio of LC3-II to a loading control. A decrease in p62/SQSTM1 levels indicates an increase in autophagic flux. To measure flux, compare LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

Protocol 2: Immunofluorescence Staining of LC3 Puncta in Whole-Mount Organoids

This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) within intact organoids.

Materials:

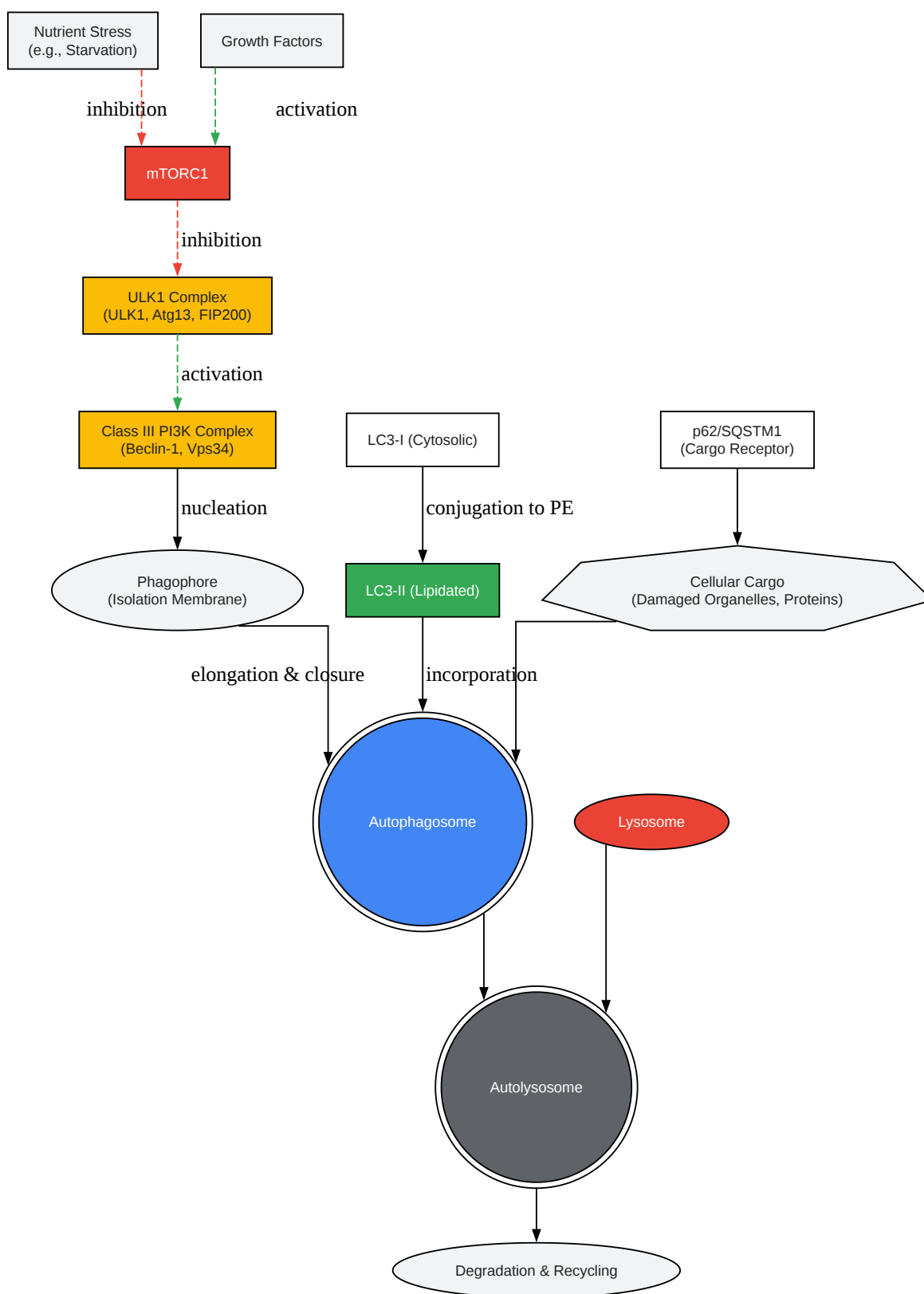
- Organoid culture in Matrigel domes
- 4% Paraformaldehyde (PFA) in PBS
- Blocking Buffer (e.g., 5% horse serum + 0.5% Triton X-100 in PBS)
- Primary antibody: anti-LC3
- Fluorescently-labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Confocal microscope

Procedure:

- Fixation: Gently wash organoid cultures with PBS. Fix with 4% PFA for 30-60 minutes at room temperature.[8] The Matrigel may partially dissolve.
- Collection: Allow organoids to settle by gravity and carefully aspirate the fixative.[8]
- Permeabilization and Blocking: Permeabilize and block the organoids in Blocking Buffer for at least 2-4 hours at room temperature or overnight at 4°C.[8]
- Primary Antibody Incubation: Incubate the organoids with the primary anti-LC3 antibody diluted in Blocking Buffer overnight at 4°C.[8]

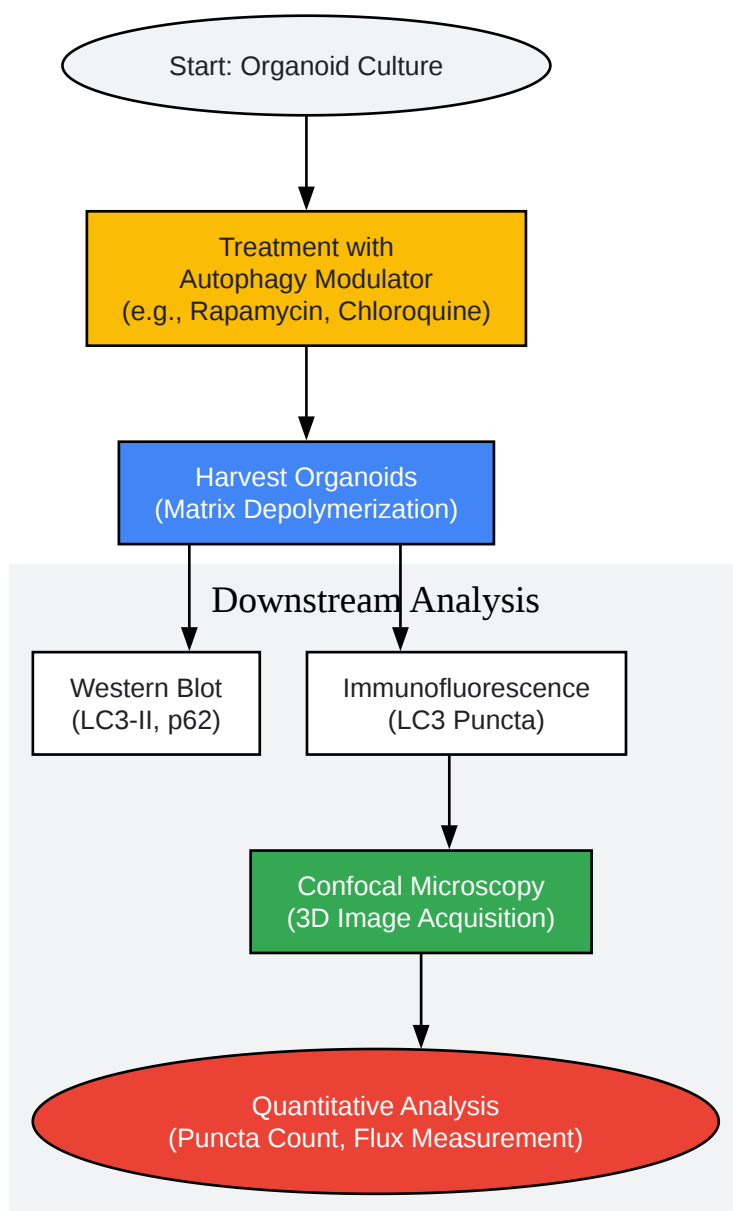
- **Washing:** Wash the organoids multiple times with PBS.
- **Secondary Antibody Incubation:** Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain for 2-4 hours at room temperature in the dark.
- **Mounting and Imaging:** Mount the stained organoids and image using a confocal microscope. Acquire Z-stacks to capture the 3D structure.
- **Quantification:** Use image analysis software to quantify the number and intensity of LC3 puncta per cell or per organoid.[9]

Mandatory Visualizations



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Caption: Core signaling pathway of macroautophagy.



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Caption: Workflow for analyzing autophagy in organoids.

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